molecular formula C22H27NO2S B2856173 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide CAS No. 1448069-92-8

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide

Cat. No.: B2856173
CAS No.: 1448069-92-8
M. Wt: 369.52
InChI Key: INEYOOPHLAXLIF-UHFFFAOYSA-N
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Description

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide is a synthetic organic compound with the CAS Registry Number 1448069-92-8 . This acetamide derivative is built on a molecular framework that incorporates multiple pharmacophores, including a [1,1'-biphenyl]-4-yl group and a cyclopentylthio moiety, which are of significant interest in medicinal chemistry research . Structurally, this compound belongs to a class of amide derivatives that have been investigated for their potential to activate the glucokinase enzyme . Glucokinase serves as a key regulatory checkpoint in the glucose metabolism pathway, and molecules that enhance its activity are a major focus of research for the potential treatment of metabolic diseases . As a research chemical, it serves as a valuable reference standard or starting point for the synthesis and biological evaluation of novel compounds targeting metabolic disorders such as type 2 diabetes, obesity, and hyperlipidemia . Researchers can utilize this compound in in vitro assays to study its mechanism of action, binding affinity, and downstream effects on glucose homeostasis. Application Note: This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses. Please handle all chemicals with appropriate personal protective equipment and in accordance with your institution's safety protocols.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[2-hydroxy-2-(4-phenylphenyl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2S/c1-22(25,16-23-21(24)15-26-20-9-5-6-10-20)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-4,7-8,11-14,20,25H,5-6,9-10,15-16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEYOOPHLAXLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CSC1CCCC1)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s structure diverges from analogs in key substituents (Table 1):

Compound Name Molecular Formula Key Substituents Reference
N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide C₂₂H₂₅NO₂S (inferred) Biphenyl, 2-hydroxypropyl, cyclopentylthio Target Compound
VM-10 C₂₂H₁₈N₂O₆ Biphenyl, 4-hydroxyphenyl, nitrate ester
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide C₂₃H₂₁FNO₂ Biphenyl (fluorinated), 1-phenylpropan-2-yl
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide C₂₆H₂₁FNO₃ Biphenyl (fluorinated), coumarin moiety
Goxalapladib C₄₀H₃₉F₅N₄O₃ Biphenyl (trifluoromethyl), naphthyridine core, piperidinyl
  • Biphenyl Modifications : The target lacks halogenation (e.g., fluorine in or trifluoromethyl in ), which in analogs enhances metabolic stability and target affinity. Its hydroxyl group may improve solubility but reduce membrane permeability compared to lipophilic substituents like fluorine.
  • Amide Side Chains : The cyclopentylthio group distinguishes it from esters (e.g., nitrate in VM-10 ) or aromatic systems (e.g., coumarin in ). Thioethers often increase lipophilicity and oxidative stability compared to ethers or sulfonamides.

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight Key Properties Reference
Target Compound Not reported ~391.5 g/mol Moderate lipophilicity (cyclopentylthio) -
VM-10 138–140 406.39 g/mol Polar (nitrate ester), high crystallinity
Flurbiprofen Amide Not reported 353.42 g/mol Lipophilic (fluorine, phenylpropan-2-yl)
Goxalapladib Not reported 718.80 g/mol High molecular weight, trifluoromethyl
  • The target’s hydroxyl group may enhance aqueous solubility compared to fluorine-containing analogs but reduce it relative to VM-10’s nitrate ester.
  • Cyclopentylthio’s lipophilicity (logP ~3–4) likely positions the compound between VM-10 (polar) and flurbiprofen derivatives (logP ~4–5).

Q & A

Q. How can computational chemistry accelerate the development of derivatives with improved target selectivity?

  • Methodological Answer :
  • Docking simulations : Use AutoDock Vina to screen virtual libraries against off-target receptors (e.g., hERG channel).
  • Free energy perturbation (FEP) : Calculate binding affinity differences for cyclopentyl vs. aromatic thioethers.
  • ADMET prediction : SwissADME or ADMETlab2.0 to prioritize compounds with favorable toxicity profiles .

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